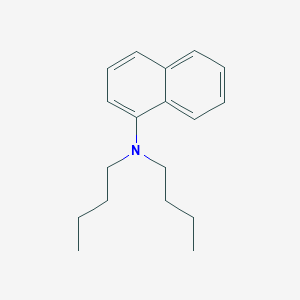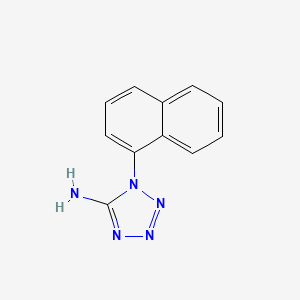![molecular formula C26H32N2OS B14253628 10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol CAS No. 393147-76-7](/img/structure/B14253628.png)
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol is a complex organic compound that features a naphthalene ring substituted with a phenyldiazenyl group and a decane-1-thiol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol typically involves multiple steps, starting with the preparation of the naphthalene derivative. The phenyldiazenyl group can be introduced via a diazotization reaction, followed by coupling with the naphthalene ring. The decane-1-thiol chain is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The azo group can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthol and 2-naphthol.
Azo compounds: Compounds like azobenzene and methyl orange.
Thiol-containing compounds: Compounds like cysteine and glutathione.
Uniqueness
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol is unique due to its combination of a naphthalene ring, an azo group, and a thiol chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
393147-76-7 |
|---|---|
Fórmula molecular |
C26H32N2OS |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
10-(4-phenyldiazenylnaphthalen-1-yl)oxydecane-1-thiol |
InChI |
InChI=1S/C26H32N2OS/c30-21-13-6-4-2-1-3-5-12-20-29-26-19-18-25(23-16-10-11-17-24(23)26)28-27-22-14-8-7-9-15-22/h7-11,14-19,30H,1-6,12-13,20-21H2 |
Clave InChI |
NLXMCRUHRPMKHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)OCCCCCCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


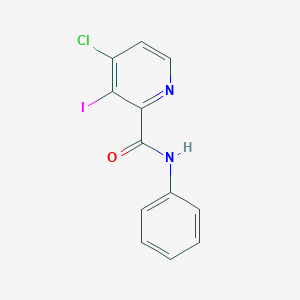
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
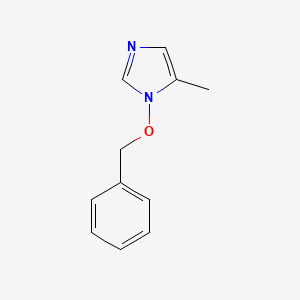
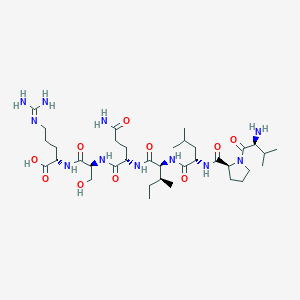

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
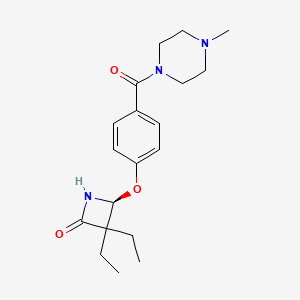
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)

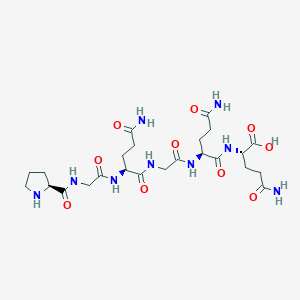
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)
